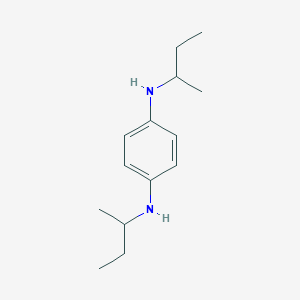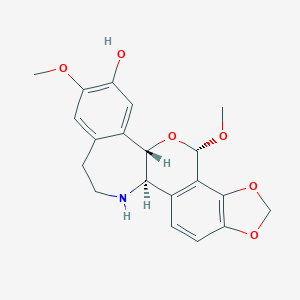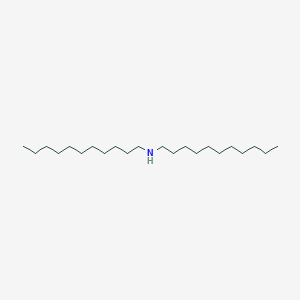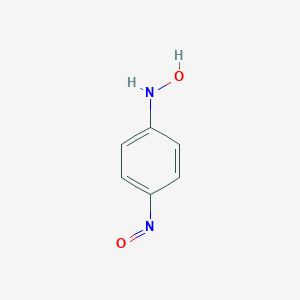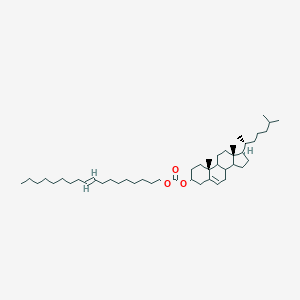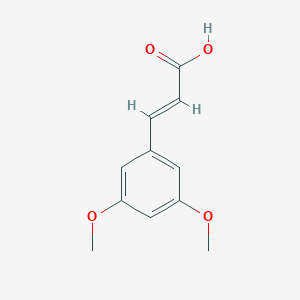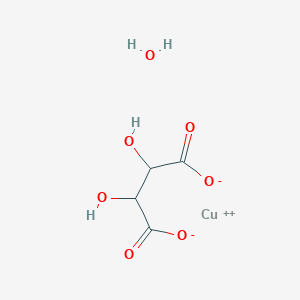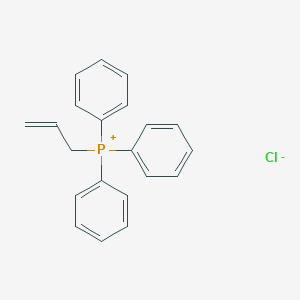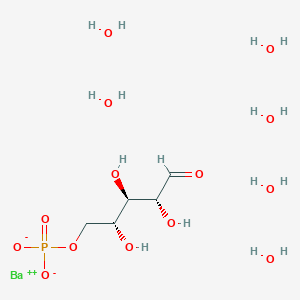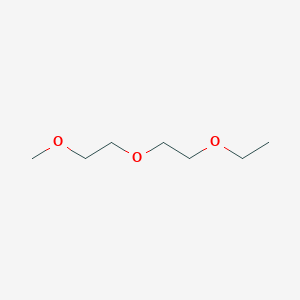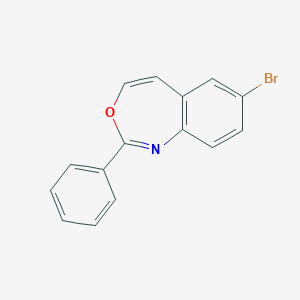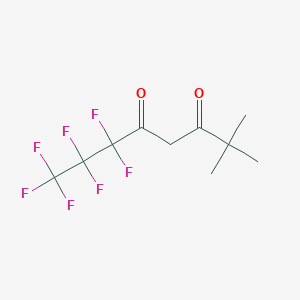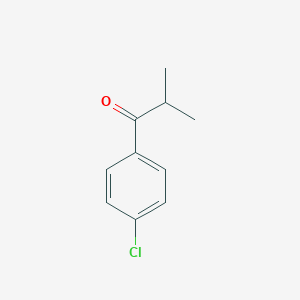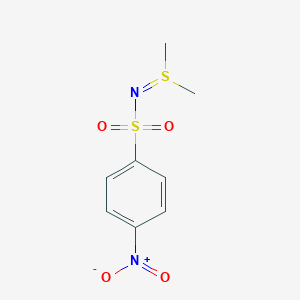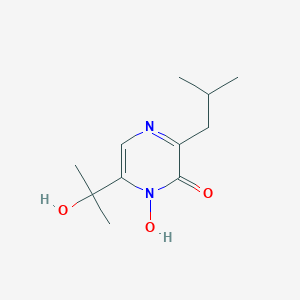
Mutaaspergillic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mutaaspergillic acid is a secondary metabolite produced by the fungus Aspergillus mutabilis. It belongs to the class of polyketides and is structurally similar to the well-known mycotoxin, aflatoxin. Mutaaspergillic acid has been found to have various biological activities, including anticancer, antifungal, and antibacterial properties.
Wirkmechanismus
The mechanism of action of mutaaspergillic acid is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of cancer cell growth. Mutaaspergillic acid also induces reactive oxygen species (ROS) production, which leads to oxidative stress and apoptosis.
Biochemical and Physiological Effects:
Mutaaspergillic acid has been found to have various biochemical and physiological effects. It inhibits the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways. It also induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. Mutaaspergillic acid has been reported to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Mutaaspergillic acid has several advantages for lab experiments. It is readily available through fermentation, and its structure is well-characterized. It has potent biological activities, making it a useful tool for studying various biological processes. However, mutaaspergillic acid has some limitations. It is unstable and prone to degradation, making it difficult to handle and store. It also has low solubility in water, which can limit its use in some assays.
Zukünftige Richtungen
For mutaaspergillic acid research include the development of mutaaspergillic acid derivatives, identification of molecular targets, and the potential use of mutaaspergillic acid in combination with other drugs.
Synthesemethoden
Mutaaspergillic acid can be synthesized through the fermentation of Aspergillus mutabilis. The fungus is grown in a suitable medium for a specific period, and then the metabolites are extracted and purified. The yield of mutaaspergillic acid can be improved by optimizing the fermentation conditions, such as temperature, pH, and nutrient availability.
Wissenschaftliche Forschungsanwendungen
Mutaaspergillic acid has been extensively studied for its biological activities. It has been found to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Mutaaspergillic acid induces apoptosis, inhibits cell proliferation, and suppresses tumor growth in vivo. It also has antifungal and antibacterial properties, making it a potential candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
15272-17-0 |
|---|---|
Produktname |
Mutaaspergillic acid |
Molekularformel |
C11H18N2O3 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
1-hydroxy-6-(2-hydroxypropan-2-yl)-3-(2-methylpropyl)pyrazin-2-one |
InChI |
InChI=1S/C11H18N2O3/c1-7(2)5-8-10(14)13(16)9(6-12-8)11(3,4)15/h6-7,15-16H,5H2,1-4H3 |
InChI-Schlüssel |
LLLBVGMYOBFXHJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC=C(N(C1=O)O)C(C)(C)O |
Kanonische SMILES |
CC(C)CC1=NC=C(N(C1=O)O)C(C)(C)O |
Andere CAS-Nummern |
15272-17-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



